N-[3-(allyloxy)phenyl]propanamide
Description
N-[3-(allyloxy)phenyl]propanamide is a propanamide derivative featuring an allyloxy-substituted phenyl group. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol . The IUPAC name is 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]-, (2E)-, and it is listed under the synonym N-allyl-N-[2-(allyloxy)phenyl]propanamide. This compound is structurally characterized by an allyl ether group (-O-CH₂-CH=CH₂) attached to the phenyl ring, which may confer unique physicochemical properties, such as enhanced lipophilicity or reactivity in biological systems.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25g/mol |
IUPAC Name |
N-(3-prop-2-enoxyphenyl)propanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-8-15-11-7-5-6-10(9-11)13-12(14)4-2/h3,5-7,9H,1,4,8H2,2H3,(H,13,14) |
InChI Key |
QQEFUGGZDQCTFR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC=C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[3-(allyloxy)phenyl]propanamide with structurally related propanamide derivatives, highlighting key differences in substituents, molecular properties, and synthesis yields:
*Estimated based on structural analogs.
Key Observations:
Structural Variations: The allyloxy group in this compound distinguishes it from sulfonamide- or thiazole-containing analogs (e.g., compounds in ). Substituents like benzenesulfonyl or piperidinylsulfonyl (logP ~3.6) enhance lipophilicity compared to polar groups like aminophenoxy (logP ~1.5 estimated) .
Synthesis Efficiency :
- Yields for related compounds vary widely (e.g., 28–95.7% in ), suggesting that steric hindrance or reactivity of substituents (e.g., allyloxy vs. sulfamoyl) may impact reaction optimization.
Physicochemical Properties: this compound has moderate hydrogen-bonding capacity (1 donor, 7 acceptors), comparable to sulfonamide derivatives but lower than thiazole-containing analogs (e.g., 2 donors, 8 acceptors in ).
Challenges and Limitations
- Synthetic Complexity : The allyloxy group may require protective strategies during synthesis to prevent undesired side reactions (e.g., polymerization) .
- Data Gaps: Limited information on the target compound’s biological activity, solubility, and stability necessitates further experimental validation.
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